molecular formula C20H18Cl2O5 B2688161 2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-00-7

2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2688161
CAS No.: 307552-00-7
M. Wt: 409.26
InChI Key: KSBKUNCUJAMSJL-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran class of heterocyclic molecules, characterized by a fused benzene and furan ring system. The structure includes:

  • A 2-methyl group at position 2 of the benzofuran core.
  • A 5-[(2,4-dichlorophenyl)methoxy] substituent, introducing a dichlorinated aromatic moiety.
  • A 2-methoxyethyl ester at position 3, enhancing solubility compared to simpler alkyl esters.

The methoxyethyl ester balances hydrophobicity and metabolic stability, making it a candidate for pharmaceutical applications .

Properties

IUPAC Name

2-methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2O5/c1-12-19(20(23)25-8-7-24-2)16-10-15(5-6-18(16)27-12)26-11-13-3-4-14(21)9-17(13)22/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKUNCUJAMSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, followed by the introduction of the methoxyethyl and dichlorophenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzyloxy Group

Table 1: Key Substituent Differences
Compound Name Substituent at Position 5 Molecular Weight Key Properties/Activity References
Target Compound 2,4-Dichlorophenylmethoxy 424.25* High lipophilicity; potential GPCR modulation
2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorophenylmethoxy (2CZ) 390.81* Reduced halogenation; lower steric hindrance
2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2,6-Dichlorophenylmethoxy (2-6DCZ) 424.25* Altered halogen positioning; possible steric clashes
Ethyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-Bromobenzoyloxy 403.23 Bromine’s higher polarizability; ester group variation

*Calculated based on molecular formulas from cited references.

  • Chlorine Position Effects : The 2,4-dichloro substitution (target compound) creates a para-chloro group, enhancing resonance stabilization compared to 2,6-dichloro derivatives. This may improve binding to hydrophobic pockets in target proteins .

Ester Group Modifications

Table 2: Ester Group Impact
Compound Name Ester Group logP* (Predicted) Solubility Profile
Target Compound 2-Methoxyethyl ~3.5 Moderate aqueous solubility
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Methyl ~2.8 Lower solubility
Ethyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Ethyl ~3.9 Higher lipophilicity

*Estimated using fragment-based methods.

  • The 2-methoxyethyl ester in the target compound improves solubility over methyl or ethyl esters due to ether oxygen’s hydrogen-bonding capacity. This may enhance bioavailability .

Key Research Findings

Crystallographic and Spectroscopic Data

  • X-ray Studies : Analogues like 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran exhibit planar benzofuran cores with dihedral angles >80° between substituents, suggesting similar rigidity in the target compound .
  • NMR Profiles : The 2-methoxyethyl group in the target compound would show distinct peaks for the ether (-OCH2CH2O-) and ester carbonyl (C=O) in the 1H-NMR and 13C-NMR spectra, comparable to reported derivatives .

Biological Activity

2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, with a molecular formula of C20H18Cl2O5C_{20}H_{18}Cl_2O_5 and a molecular weight of 409.26 g/mol, is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, which includes a benzofuran ring and various functional groups, has made it a subject of interest in medicinal chemistry and biological research.

The compound exhibits notable physicochemical properties that influence its biological activity:

  • Molecular Weight : 409.26 g/mol
  • LogP : 4.7655 (indicating lipophilicity)
  • Polar Surface Area : 44.804 Ų
  • Hydrogen Bond Acceptors : 6

These properties suggest potential interactions with biological membranes and targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, leading to significant biochemical events including:

  • Signal Transduction : Influencing cellular signaling pathways.
  • Gene Expression : Altering the transcriptional activity of genes involved in various cellular processes.
  • Metabolic Processes : Modifying metabolic pathways that could impact cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 Value (nM)Reference
A-549 (Lung Cancer)150
HeLa (Cervical Cancer)200

The compound was found to induce morphological changes in cancer cells, indicating its role as a potent inhibitor of cell growth. Molecular docking studies have shown that it interacts favorably with targets like extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), corroborating its observed biological effects.

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that the compound exhibits significant cytotoxic effects on cancer cell lines at varying concentrations. The results indicated that the presence of methoxy and dichlorophenyl groups enhances its biological activity compared to other analogues.

Case Studies

  • Study on Anticancer Efficacy
    • A study investigated the synthesis and biological evaluation of benzofuran derivatives, including this compound. The results showed that it exhibited substantial anticancer activity against A-549 and HeLa cells, outperforming standard treatments like doxorubicin in specific instances .
  • Molecular Docking Analysis
    • Molecular docking simulations were performed to predict the binding affinity of the compound to target proteins involved in cancer progression. The findings indicated strong interactions with key regulatory proteins, suggesting a mechanism for its anticancer effects .

Q & A

Q. What are the recommended synthetic routes for preparing this benzofuran derivative, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis of benzofuran derivatives often involves multi-step protocols. For example, describes a NaH-mediated benzylation in THF at 0°C to construct the benzofuran core, while highlights oxidative cyclization using hexafluoropropan-2-ol and DDQ at room temperature. For the target compound, a similar approach could involve:

Core formation: Oxidative coupling of substituted phenols with alkynes or alkenes.

Functionalization: Methoxyethyl esterification and dichlorophenylmethoxy substitution via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

  • Critical parameters: Solvent polarity (e.g., THF vs. fluorinated alcohols), temperature control (0°C vs. RT), and catalyst selection (e.g., NaH vs. DDQ) significantly impact regioselectivity and byproduct formation .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer: Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
  • HPLC: Use a C18 column with a methanol/water gradient to resolve impurities (e.g., unreacted dichlorophenyl intermediates).
  • NMR: Confirm the presence of key protons (e.g., methoxyethyl singlet at δ 3.3–3.5 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm).
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer: Density Functional Theory (DFT) studies, as demonstrated in , can model:
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Electrostatic Potential (ESP): Map charge distribution to identify reactive regions (e.g., electron-deficient dichlorophenyl group).
  • Solvent Effects: Use Polarizable Continuum Models (PCM) to simulate solvation in common solvents (e.g., DMSO, THF).
    Software: Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set .

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. For example, and used SC-XRD to resolve sulfonyl-substituted benzofuran stereochemistry. Key steps:

Crystallization: Optimize solvent mixtures (e.g., chloroform/hexane) for slow evaporation.

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement: SHELXTL or OLEX2 software to refine thermal parameters and occupancy.
Compare bond lengths/angles with analogous structures (e.g., : C–S bond length ~1.76 Å) .

Q. What experimental designs are appropriate for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer: Adopt frameworks from ’s INCHEMBIOL project:

Physicochemical Properties: Measure logP (octanol-water partitioning) via shake-flask method.

Abiotic Degradation: Conduct hydrolysis/photolysis studies under simulated sunlight (Xe lamp, λ > 290 nm).

Biotic Transformation: Use OECD 301F respirometry to assess microbial biodegradation.

Toxicity Screening: Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer:
  • Meta-analysis: Compare assay conditions (e.g., cell lines, exposure times, solvent controls). For example, cytotoxicity in HepG2 vs. HEK293 cells may vary due to metabolic enzyme differences.
  • Dose-Response Validation: Replicate studies using standardized protocols (e.g., ISO 10993-5 for in vitro cytotoxicity).
  • Impurity Profiling: Use LC-MS to identify trace contaminants (e.g., residual dichlorophenyl byproducts) that may confound results .

Methodological Tables

Table 1. Key Physicochemical Properties of Analogous Benzofurans (From Evidence)

CompoundlogPMelting Point (°C)Solubility (mg/mL)Reference
Methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate2.898–1000.12 (Water)
5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran3.1145–147Insoluble

Table 2. Recommended Analytical Techniques for Structural Elucidation

TechniqueApplicationExample from Evidence
SC-XRDAbsolute stereochemistry determination
DFT CalculationsReactivity prediction, ESP mapping
HRMSMolecular formula confirmation

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